Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)-
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Overview
Description
Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- is a chemical compound with the molecular formula C16H11N3 and a molecular weight of 245.27864 g/mol . It is characterized by the presence of a benzonitrile group attached to a pyrrole ring system, which is further conjugated with another pyrrole ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- typically involves the reaction of 4-formylbenzonitrile with pyrrole derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring.
Pyrrole: A basic heterocyclic compound with a five-membered ring containing one nitrogen atom.
4-(1H-pyrrol-2-yl)-benzonitrile: A related compound with a single pyrrole ring attached to the benzonitrile group.
Uniqueness
Benzonitrile, 4-(1H-pyrrol-2-yl-2H-pyrrol-2-ylidenemethyl)- is unique due to its conjugated pyrrole ring system, which imparts distinct electronic and structural properties . This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
668984-26-7 |
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Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-[1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N3/c17-11-12-5-7-13(8-6-12)16(14-3-1-9-18-14)15-4-2-10-19-15/h1-10,18H |
InChI Key |
RHTLVXNUCUUJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=CC=C(C=C2)C#N)C3=CC=CN3)N=C1 |
Origin of Product |
United States |
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